molecular formula C16H14FN5O B4965994 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4965994
M. Wt: 311.31 g/mol
InChI Key: IPUPZIXRSWLEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as AFC, is a chemical compound that has gained interest in the scientific community due to its potential applications in a variety of fields.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have both biochemical and physiological effects. In vitro studies have shown that 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has also been found to have anti-inflammatory effects, as it reduces the production of inflammatory cytokines. In vivo studies have shown that 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has a low toxicity profile and is well-tolerated in animals.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is its high purity and high yield synthesis method. This makes it easier to obtain and use in lab experiments. However, one of the limitations of 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide. One potential direction is the development of 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide-based materials for use in electronic devices. Another potential direction is the investigation of 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide as a potential treatment for other diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide and its potential applications in cancer treatment.
Conclusion
In conclusion, 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has potential applications in a variety of fields, including medicinal chemistry, materials science, and organic electronics. Its synthesis method yields high purity and high yield, and it has been found to have anti-cancer and anti-inflammatory effects. While there are limitations to its use in lab experiments, there are several future directions for research on 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide.

Synthesis Methods

The synthesis of 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction between 4-fluorophenylisocyanate and N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide. The resulting compound is then treated with ammonia to obtain 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide. This method has been reported to yield high purity and high yield of 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide.

Scientific Research Applications

5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have potential applications in a variety of fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has shown promise as an anticancer agent, as it has been found to inhibit the growth of cancer cells. In materials science, 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been used as a building block for the synthesis of new materials with potential applications in electronic devices. In organic electronics, 5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been used as a hole-transport material in organic solar cells.

properties

IUPAC Name

5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c1-21(12-5-3-2-4-6-12)16(23)14-15(18)22(20-19-14)13-9-7-11(17)8-10-13/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUPZIXRSWLEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-fluorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

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